1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole

Catalog No.
S6612127
CAS No.
944273-42-1
M.F
C12H11F3N2
M. Wt
240.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazo...

CAS Number

944273-42-1

Product Name

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole

IUPAC Name

1-methyl-5-(4-methylphenyl)-3-(trifluoromethyl)pyrazole

Molecular Formula

C12H11F3N2

Molecular Weight

240.22 g/mol

InChI

InChI=1S/C12H11F3N2/c1-8-3-5-9(6-4-8)10-7-11(12(13,14)15)16-17(10)2/h3-7H,1-2H3

InChI Key

CHIDZKYQYRPKNP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C)C(F)(F)F

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring with a methyl group at the 1-position, a p-tolyl group at the 5-position, and a trifluoromethyl group at the 3-position. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity, making it an interesting candidate for various applications in medicinal chemistry and agrochemicals.

Typical of pyrazole derivatives:

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Research indicates that 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole exhibits notable biological activities. It has been identified as a potent inhibitor of the glucose transporter GLUT1, which plays a crucial role in glucose metabolism. By inhibiting GLUT1, this compound can reduce glucose uptake in cells, potentially affecting energy production and cellular functions. Preliminary studies suggest its effectiveness in reducing tumor growth in both in vitro and in vivo models .

The synthesis of 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole typically involves cyclization reactions of suitable precursors. One common method includes:

  • Cyclization of Hydrazones: This involves reacting hydrazones with trifluoromethyl ketones under basic conditions, often using sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.
  • Reaction Conditions: The reaction is usually conducted at elevated temperatures to promote cyclization and ensure high yields.

Industrial methods may utilize continuous flow processes to enhance efficiency and scalability during synthesis.

1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole has diverse applications, particularly in:

  • Pharmaceuticals: Its ability to inhibit GLUT1 makes it a candidate for developing treatments for conditions related to glucose metabolism, including diabetes and cancer.
  • Agrochemicals: Its unique properties may also find applications in pesticide formulations due to its biological activity against various pests.

Studies on the interaction mechanisms of 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole reveal that it interacts with GLUT1, leading to significant effects on cellular pathways related to glucose transport. Understanding these interactions is crucial for optimizing its therapeutic applications and improving efficacy profiles in drug development .

Several compounds share structural similarities with 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine126417-86-50.94
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine126417-81-00.92
1-Methyl-3-(o-tolyl)-1H-pyrazol-5-amine1017665-59-60.91
3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine1017781-28-00.90

The uniqueness of 1-Methyl-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole lies in its trifluoromethyl group, which enhances its lipophilicity and biological activity compared to other similar compounds. This feature makes it particularly valuable in pharmaceutical applications where enhanced potency and selectivity are desired .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

240.08743285 g/mol

Monoisotopic Mass

240.08743285 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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